1-Acetylazepan-4-one
Overview
Description
1-Acetylazepan-4-one is a heterocyclic compound used in various fields of research and industry. It is a useful synthetic intermediate in the synthesis of N-Methyl-4- [1- (4-chlorophenyl)-1-phenylethoxy)hexahydroazepine .
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium carbonate in dichloromethane at 20℃ for 16 hours . The reaction mixture is then quenched with 2.5 M NaOH, followed by extraction with ethyl acetate. The combined organics are dried, filtered, and concentrated in vacuo. Purification by flash chromatography then proceeds to afford the desired product as a transparent oil .Molecular Structure Analysis
The molecular formula of this compound is C8H13NO2. It is a methyl derivative of Azepan-4-one .Chemical Reactions Analysis
This compound can react with 2- (4-chlorophenoxy)phenylamine and acetic acid in DCE. Sodium triacetoxyborohydride is added to the reaction mixture, which is allowed to stir at room temperature for 10 days .Physical and Chemical Properties Analysis
This compound has a molecular weight of 155.19 g/mol. More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Side-Chain Fragmentation in Radical Cations
- Research by Baciocchi et al. (1996) in the Journal of the American Chemical Society explored the one-electron oxidation of certain alcohols, leading to side-chain fragmentation in radical cations, a process that can be relevant to the understanding of 1-Acetylazepan-4-one's behavior in similar chemical environments Baciocchi, E., Bietti, M., Putignani, L., & Steenken, S. (1996).
Atmospheric Chemistry Experiment (ACE)
- The ACE mission, detailed by Bernath et al. (2003) in Geophysical Research Letters, provides crucial data on atmospheric chemistry, including the behavior and impact of various compounds like this compound in the Earth's atmosphere Bernath, P., McElroy, C. T., Abrams, M., et al. (2003).
Solubility Studies in Different Solvents
- Zhao et al. (2017) in the Journal of Molecular Liquids investigated the solubility of N-acetyl-1,3-phenylenediamine, a compound similar in structure to this compound, providing insights into solubility behaviors which could be extrapolated to similar compounds Zhao, X., Yang, W., Zhao, W., et al. (2017).
1-Dimensional NMR Spectroscopy
- A study by Hopson et al. (2018) in the Journal of Chemical Education demonstrated the use of 1-Dimensional NMR spectroscopy to characterize molecular structures, a technique applicable for analyzing compounds like this compound Hopson, R., Lee, P. Y. B., & Hess, K. M. (2018).
Acetylcholinesterase Inhibitor Synthesis
- Senapati et al. (2006) in the Journal of Medicinal Chemistry explored the in-situ synthesis of acetylcholinesterase inhibitors, which might relate to the potential application of this compound in similar synthetic processes Senapati, S., Cheng, Y., & Mccammon, J. (2006).
Acetylation in Analytical Chemistry
- Research by Greenhow (1977) in the Analyst journal discussed the use of acetylation in titration methods, highlighting a process that could involve compounds like this compound Greenhow, E. J. (1977).
Safety and Hazards
Properties
IUPAC Name |
1-acetylazepan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7(10)9-5-2-3-8(11)4-6-9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNWLPCYZFLIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40607113 | |
Record name | 1-Acetylazepan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40607113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50492-23-4 | |
Record name | 1-Acetylazepan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40607113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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